
3-(9,9-Dimethylacridin-10(9h)-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(9,9-Dimethylacridin-10(9h)-yl)propan-1-amine is an organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse applications in medicinal chemistry, particularly as potential anticancer agents, antimicrobial agents, and fluorescent probes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9,9-Dimethylacridin-10(9h)-yl)propan-1-amine typically involves the following steps:
Formation of Acridine Core: The acridine core can be synthesized through cyclization reactions involving anthranilic acid derivatives and suitable aldehydes or ketones.
Introduction of Dimethyl Groups: The 9,9-dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Attachment of Propan-1-amine: The final step involves the attachment of the propan-1-amine group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(9,9-Dimethylacridin-10(9h)-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acridine core to dihydroacridine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the acridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine N-oxides, while reduction may produce dihydroacridine derivatives.
Scientific Research Applications
Chemistry: Used as a fluorescent probe for detecting metal ions and other analytes.
Biology: Investigated for its potential as an anticancer and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of 3-(9,9-Dimethylacridin-10(9h)-yl)propan-1-amine involves its interaction with molecular targets such as DNA, enzymes, and receptors. The compound may intercalate into DNA, inhibit enzyme activity, or modulate receptor function, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Acridine: The parent compound with a similar core structure.
9-Aminoacridine: A derivative with an amino group at the 9-position.
Acriflavine: A well-known acridine derivative with antimicrobial properties.
Uniqueness
3-(9,9-Dimethylacridin-10(9h)-yl)propan-1-amine is unique due to the presence of the 9,9-dimethyl groups and the propan-1-amine moiety, which may confer distinct chemical and biological properties compared to other acridine derivatives.
Properties
CAS No. |
4774-40-7 |
|---|---|
Molecular Formula |
C18H22N2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
3-(9,9-dimethylacridin-10-yl)propan-1-amine |
InChI |
InChI=1S/C18H22N2/c1-18(2)14-8-3-5-10-16(14)20(13-7-12-19)17-11-6-4-9-15(17)18/h3-6,8-11H,7,12-13,19H2,1-2H3 |
InChI Key |
GBTLPDNEFLFUIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)CCCN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


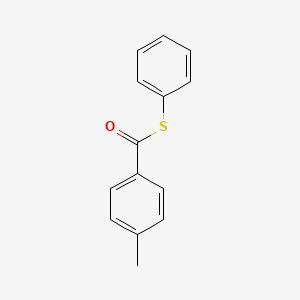

![2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl 2-(2,4,5-trichlorophenoxy)propanoate](/img/structure/B14741968.png)
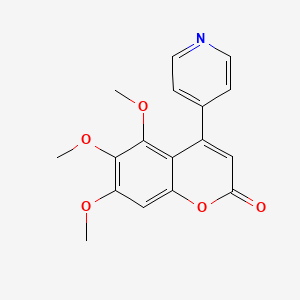

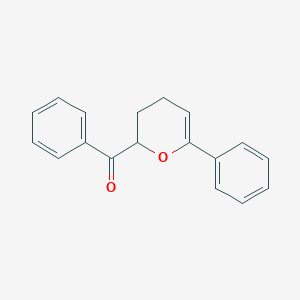
![3,4,5-Tris[(4-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B14741995.png)
![3-[(2-Ethoxyethoxy)methoxy]prop-1-ene](/img/structure/B14742008.png)
![8-Methyl-8-nitro-6,10-dioxaspiro[4.5]decane](/img/structure/B14742015.png)
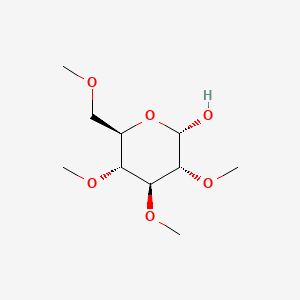
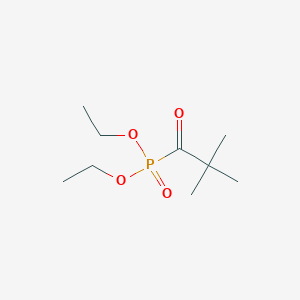
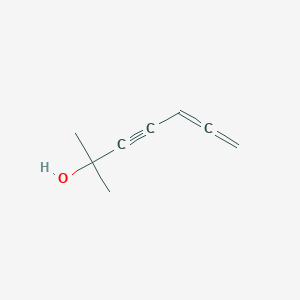

![Ethanol, 2-[(5-tert-butyl-3-chloro-2-hydroxybenzyl)amino]-](/img/structure/B14742034.png)
